molecular formula C7H14O4 B12099695 Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Cat. No.: B12099695
M. Wt: 162.18 g/mol
InChI Key: DRIBCYZSKHETPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside typically involves the selective removal of hydroxyl groups from a precursor hexopyranoside. One common method includes the use of protective groups to shield other hydroxyl groups during the reaction. The process often involves:

    Starting Material: A suitable hexopyranoside derivative.

    Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.

    Conditions: Anhydrous conditions with a base like sodium hydride or potassium carbonate to facilitate the methylation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar principles but optimized for efficiency and yield. This includes:

Chemical Reactions Analysis

Types of Reactions: Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO(_4).

    Reduction: Reduction of any present carbonyl groups to alcohols using reagents like NaBH(_4) (Sodium borohydride).

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO(_4), or CrO(_3) in acidic medium.

    Reduction: NaBH(_4), LiAlH(_4) (Lithium aluminium hydride) in dry ether.

    Substitution: Nucleophiles like halides, thiols, or amines in the presence of a catalyst or under basic conditions.

Major Products:

Scientific Research Applications

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside exerts its effects is largely dependent on its interaction with biological molecules. It can mimic natural sugars and interact with enzymes and receptors involved in carbohydrate metabolism and signaling pathways. This interaction can modulate various biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • Methyl 2,3,6-Trideoxy-alpha-D-arabino-hexopyranoside
  • Methyl 3,6-Dideoxy-beta-D-arabino-hexopyranoside
  • Methyl 3,6-Dideoxy-alpha-D-gluco-hexopyranoside

Comparison: Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it particularly useful in certain research contexts.

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2-methoxy-6-methyloxane-3,5-diol

InChI

InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3

InChI Key

DRIBCYZSKHETPK-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(C(O1)OC)O)O

Origin of Product

United States

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